molecular formula C13H19ClN2O B12313773 rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans

Cat. No.: B12313773
M. Wt: 254.75 g/mol
InChI Key: MYYLVQFXWRFWFZ-UHFFFAOYSA-N
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Description

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is a chiral cyclohexylamine derivative featuring a benzamide moiety attached to a trans-2-aminocyclohexyl backbone. Its stereochemistry (trans configuration at the 1R,2R positions) and hydrochloride salt form influence its physicochemical properties, such as solubility and crystallinity.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-(2-aminocyclohexyl)benzamide;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H

InChI Key

MYYLVQFXWRFWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Aminolysis of Cyclohexene Oxide

The most widely reported method involves stereoselective aminolysis of cyclohexene oxide followed by resolution and debenzylation (Figure 1):

Step 1: Aminolysis Reaction

  • Reagents : Cyclohexene oxide, benzylamine, water (solvent)
  • Conditions : 80–100°C, 12–24 hours
  • Product : Racemic trans-2-(benzylamino)cyclohexanol ()
  • Yield : 70–78%

Step 2: Chiral Resolution

  • Resolution Agent : (R)- or (S)-mandelic acid (2 eq.)
  • Process : Recrystallization in ethanol/water (3:1 v/v)
  • Result : Enantiopure (1R,2R)- and (1S,2S)-trans-2-(benzylamino)cyclohexanol ()
  • Diastereomeric Excess : >99%

Step 3: Debenzylation

  • Catalyst : 10% Pd/C (0.1 eq.)
  • Conditions : H₂ (1 atm), methanol, 25°C, 6 hours
  • Product : (1R,2R)-2-aminocyclohexanol
  • Yield : 90–95% ()

Step 4: Benzoylation

  • Reagents : Benzoyl chloride, triethylamine
  • Conditions : Dichloromethane, 0°C → 25°C, 2 hours
  • Product : rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide
  • Yield : 85% ()

Step 5: Hydrochloride Salt Formation

  • Acid : HCl (gas) in diethyl ether
  • Purity : 95% (HPLC)
  • Melting Point : 254–256°C ()

Catalytic Asymmetric Synthesis

A scalable alternative employs chiral catalysts for enantioselective synthesis:

Key Reaction :

  • Substrate : trans-2-Nitrocyclohexanol
  • Catalyst : Ru-(S)-BINAP (0.5 mol%)
  • Reductant : H₂ (50 psi)
  • Conditions : MeOH, 40°C, 12 hours
  • Product : (1R,2R)-2-aminocyclohexanol
  • Enantiomeric Excess : 98% ()

Advantages :

  • Avoids resolution steps
  • Suitable for multi-kilogram production ()

Solid-Phase Synthesis (Advanced Methods)

For combinatorial libraries, resin-bound synthesis has been reported:

Procedure :

  • Resin : Wang resin (1.2 mmol/g)
  • Coupling Agent : HBTU, DIPEA
  • Steps :
    • Load Fmoc-(1R,2R)-2-aminocyclohexanol
    • Deprotect (20% piperidine/DMF)
    • Acylate with benzoic acid
  • Cleavage : TFA/H₂O (95:5), 2 hours
  • Yield : 76% ()

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Aminolysis + Resolution 68 95 Moderate Industrial
Catalytic Asymmetric 85 99 High Pilot-scale
Solid-Phase 76 90 Low Lab-scale

Key Observations :

  • Aminolysis remains the most cost-effective for racemic mixtures ().
  • Catalytic methods excel in enantioselectivity but require expensive ligands ().

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.89 (m, 8H, cyclohexyl), 3.12 (td, J = 10.4 Hz, 1H, NHCH), 7.48–7.86 (m, 5H, Ar-H) ().
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide C=O) ().

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tₐ = 8.2 min, >95% purity ().

Challenges and Optimizations

Trans-Diastereoselectivity

  • Issue : Cis-byproduct formation during aminolysis ().
  • Solution : Use of bulky amines (e.g., tert-butylbenzylamine) reduces cis-isomer to <5% ().

Debenzylation Side Reactions

  • Issue : Over-hydrogenation leading to cyclohexane ring saturation ().
  • Mitigation : Limit H₂ exposure to 6 hours and use low catalyst loading ().

Industrial Applications

  • Pharmaceutical Intermediate : Used in ERK inhibitors (e.g., Patent EP2953457B1).
  • Scale-Up Data :
    • Batch size: 50 kg
    • Cost: $120/kg (aminolysis route) ().

Emerging Methodologies

  • Biocatalytic Routes : EDDS lyase for asymmetric hydroamination (theoretical yield: 92%) ().
  • Flow Chemistry : Microreactor synthesis reduces reaction time by 40% ().

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

Cancer Treatment

Rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride has been investigated for its cytotoxic properties against various cancer cell lines. Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

  • Case Study : A study highlighted the synthesis of benzamide derivatives that exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The mechanism involved the induction of apoptosis, which is critical for developing effective cancer therapies .

Neuropharmacology

The compound's structural characteristics make it a candidate for exploring neuropharmacological effects. Compounds with similar amine and amide functionalities have been shown to interact with neurotransmitter systems.

  • Potential Applications :
    • Anxiolytic Effects : Research indicates that benzamide derivatives can modulate anxiety-related behaviors in animal models.
    • Antidepressant Activity : Structural analogs have demonstrated potential in enhancing serotonergic activity, which is vital for treating depression.

Combination Therapies

Recent patents suggest that rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride could be used in combination therapies for enhanced efficacy against resistant cancer types . This approach aims to improve treatment outcomes by targeting multiple pathways involved in tumor growth and survival.

Data Tables

Application AreaDescriptionRelevant Studies
Cancer TreatmentInduces apoptosis in cancer cell linesStudy on cytotoxicity against MDA-MB-231 and HT-29
NeuropharmacologyPotential anxiolytic and antidepressant effectsResearch on benzamide derivatives' effects on neurotransmitters
Combination TherapyEnhances efficacy when used with other agentsPatent on combination therapies for cancer treatment

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Calhex-231 (4-Chloro-N-[(1S,2S)-2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide Hydrochloride)

  • Structural Differences: Calhex-231 incorporates a chloro-substituted benzamide and a naphthalene-containing ethylamine side chain, enhancing lipophilicity compared to the unsubstituted benzamide in the target compound.
  • Functional Implications :
    • Calhex-231 is a calcilytic agent targeting calcium-sensing receptors (CaSR). The naphthalene group may improve membrane permeability, while the chloro substituent could modulate electronic interactions with residues in the receptor’s binding pocket .

N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea

  • Structural Differences :
    • Replaces the benzamide with a thiourea group and introduces 3,5-bis(trifluoromethyl)phenyl substituents.
  • Functional Implications :
    • The thiourea group may enhance hydrogen-bonding capacity, while trifluoromethyl groups increase lipophilicity and metabolic stability. Such modifications could improve bioavailability but alter target selectivity compared to the benzamide derivative .

Stereoisomeric Variants: cis- vs. trans-2-Aminocyclohexanol Hydrochloride

  • Key Differences: cis-2-Aminocyclohexanol hydrochloride (mp 186–190°C) exhibits a higher melting point than the trans isomer (mp 172–175°C), reflecting differences in molecular packing due to stereochemistry .

Cyclopropane and Cyclobutane Derivatives

  • Example: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride (MW 175.7 g/mol). Lower molecular weight may improve diffusion across biological membranes but reduce binding affinity due to fewer interaction sites.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Pharmacological Role
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide HCl C13H19ClN2O 262.76 Not reported Benzamide, trans-cyclohexyl Potential GPCR modulator
Calhex-231 C25H28ClN3O 438.97 Not reported Chlorobenzamide, naphthalene Calcilytic (CaSR antagonist)
cis-2-Aminocyclohexanol HCl C6H13NO·HCl 151.63 186–190 Cyclohexanol, cis-amine Not specified
trans-2-Aminocyclohexanol HCl C6H13NO·HCl 151.63 172–175 Cyclohexanol, trans-amine Not specified
N-[(1R,2R)-2-Aminocyclohexyl]thiourea derivative C15H17F6N3S 385.37 Not reported Thiourea, trifluoromethyl Not specified

Research Findings and Implications

  • Stereochemistry: The trans configuration in the target compound may enhance solubility compared to cis isomers, as evidenced by lower melting points in trans-cyclohexanol derivatives .
  • Functional Group Modulation : Substituting benzamide with thiourea () or adding halogen/naphthalene groups () alters pharmacokinetics and target engagement.
  • Synthetic Accessibility: High costs for cis-2-aminocyclohexanol hydrochloride (JPY 85,600/g vs. JPY 11,400/g for the trans isomer) suggest stereochemical control is critical for cost-effective production .

Biological Activity

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in scientific research.

Synthesis and Preparation

The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride involves the reaction of 2-aminocyclohexanol with benzoyl chloride in the presence of a base like triethylamine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis. The product is purified through methods such as column chromatography or recrystallization to achieve high purity levels.

Synthetic Route Overview

StepReagentsConditions
12-Aminocyclohexanol + Benzoyl ChlorideAnhydrous environment
2Triethylamine (base)Controlled temperature
3PurificationColumn chromatography or recrystallization

The mechanism of action for rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects such as enzyme inhibition and receptor binding. The precise pathways depend on the specific biological context and application.

Biological Activity

Research indicates that rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride exhibits multiple biological activities:

  • Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes, which may be relevant for therapeutic applications in conditions like pain management and inflammation.
  • Cellular Effects : Investigations into its effects on cellular processes reveal potential roles in modulating signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological effects of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride:

  • Pain Management : A study evaluated its analgesic properties in animal models, showing significant pain relief comparable to standard analgesics.
  • Inflammation : Research indicated that the compound reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Another investigation focused on its neuroprotective properties against oxidative stress in neuronal cell lines, indicating a role in neurodegenerative disease prevention .

Comparative Analysis

When compared to similar compounds such as rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide and rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride demonstrates unique structural features that contribute to its distinct biological activities. This uniqueness is essential for specific research applications and therapeutic developments.

Q & A

Q. What crystallographic data should be reported for reproducibility?

  • Methodological Answer :
  • Include CIF files with refined coordinates, R1/wR2R_1/wR_2 values, and Flack parameter for absolute configuration .
  • Deposit structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .

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